9-Methyl-1,5-dioxaspiro[5.5]undecane

positional isomerism spiroketal structure patent scope

9-Methyl-1,5-dioxaspiro[5.5]undecane (CAS 6282-44-6) is a spirocyclic ketal with the molecular formula C10H18O2, a molecular weight of 170.25 g/mol, a computed density of 1.0 g/cm³, and a boiling point of 208.7 °C at 760 mmHg. Its defining structural feature is a methyl substituent located at the 9-position of the cyclohexane ring—not on the 1,3-dioxane ring itself.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 6282-44-6
Cat. No. B12807753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-1,5-dioxaspiro[5.5]undecane
CAS6282-44-6
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1CCC2(CC1)OCCCO2
InChIInChI=1S/C10H18O2/c1-9-3-5-10(6-4-9)11-7-2-8-12-10/h9H,2-8H2,1H3
InChIKeyJRRUILAUVAMODP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-1,5-dioxaspiro[5.5]undecane (CAS 6282-44-6): Procurement-Relevant Identity and Comparator Landscape


9-Methyl-1,5-dioxaspiro[5.5]undecane (CAS 6282-44-6) is a spirocyclic ketal with the molecular formula C10H18O2, a molecular weight of 170.25 g/mol, a computed density of 1.0 g/cm³, and a boiling point of 208.7 °C at 760 mmHg . Its defining structural feature is a methyl substituent located at the 9-position of the cyclohexane ring—not on the 1,3-dioxane ring itself. This positional isomerism distinguishes it from the commercially dominant fragrance ingredients 2-methyl-1,5-dioxaspiro[5.5]undecane (Herbal Undecane / Spirodecane, CAS 6413-26-9) and 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane (Thyme Undecane, CAS 707-29-9), both of which bear substituents on the dioxane ring [1][2]. The 9-methyl substitution pattern is specifically exploited in patent literature for pharmaceutical intermediates—notably 3,9-difunctionalized antifertility agents—rather than for end-use olfactory applications [3][4].

Why 9-Methyl-1,5-dioxaspiro[5.5]undecane Cannot Be Replaced by Its 2-Methyl or 3,3-Dimethyl Isomers


Although 2-methyl-1,5-dioxaspiro[5.5]undecane (Herbal Undecane) and 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane (Thyme Undecane) share the same spirocyclic ketal core as 9-methyl-1,5-dioxaspiro[5.5]undecane, the position of the methyl substituent fundamentally alters both the physicochemical property profile and the accessible chemical derivatization pathways. US Patent 7,547,668, which claims dioxaspiro compounds for fragrance applications, explicitly restricts methyl substitution to the 2, 3, and/or 4 positions of the dioxane ring [1]. The 9-position—located on the cyclohexane ring—falls outside this fragrance patent scope and instead appears in patents directed toward pharmaceutical intermediates, specifically antifertility agents requiring 3,9-diamino functionalization (US 3,901,920 and US 3,895,036) [2][3]. Furthermore, the 9-methyl isomer exhibits a vapor pressure of 0.304 mmHg at 25 °C—approximately 76% higher than the 2-methyl isomer (0.173 mmHg) [4]—meaning that simple substitution of the 2-methyl or 3,3-dimethyl compounds for the 9-methyl compound would alter volatility, olfactory behavior if used in fragrance contexts, and reactivity in synthetic schemes targeting the 3,9-positions. These differences are not cosmetic; they are material to procurement decisions where application space, patent freedom-to-operate, and physicochemical performance are critical selection criteria.

Quantitative Differentiation Evidence for 9-Methyl-1,5-dioxaspiro[5.5]undecane vs. Closest Analogs


Methyl Substitution Position: Cyclohexane Ring (9-Position) vs. Dioxane Ring (2- or 3-Position)

9-Methyl-1,5-dioxaspiro[5.5]undecane carries its methyl group at the 9-position on the cyclohexane ring, whereas the commercially used fragrance isomer 2-methyl-1,5-dioxaspiro[5.5]undecane (Herbal Undecane, CAS 6413-26-9) carries it at the 2-position on the 1,3-dioxane ring [1]. This structural distinction is legally and functionally consequential: US Patent 7,547,668—the primary fragrance composition patent for this compound class—explicitly claims methyl substitution only at the 2-, 3-, and/or 4-positions of the dioxane ring, thereby excluding the 9-position from its fragrance claims [2]. By contrast, US Patents 3,901,920 and 3,895,036 specifically exploit the 3,9-substitution pattern for pharmaceutical antifertility agents, describing 3-R-9-R'-1,5-dioxaspiro[5.5]undecan-3,9-diamine derivatives [3][4]. The 9-methyl compound therefore occupies a distinct intellectual property and application space from its 2-methyl and 3,3-dimethyl counterparts.

positional isomerism spiroketal structure patent scope

Vapor Pressure: 9-Methyl Exhibits ~76% Higher Volatility Than 2-Methyl Isomer

The 9-methyl isomer has a reported vapor pressure of 0.304 mmHg at 25 °C , while the 2-methyl fragrance isomer (Herbal Undecane) has an EPI Suite-estimated vapor pressure of 0.173–0.185 mmHg at 25 °C [1]. The 3,3-dimethyl isomer is even less volatile at 0.113 mmHg [2], and the unsubstituted parent compound (CAS 180-93-8) has the highest vapor pressure of the series at 0.5 mmHg . The 9-methyl isomer's intermediate volatility—higher than the 2-methyl and 3,3-dimethyl fragrance compounds but lower than the unsubstituted parent—is attributable to the methyl group being on the cyclohexane ring rather than the dioxane ring, which affects molecular packing and intermolecular interactions differently. The vapor pressure of the 3,3-diethyl-9-methyl analog (CAS 22454-95-1), which also carries the 9-methyl substitution, drops to 0.016 mmHg , demonstrating that the 9-methyl position alone does not dictate volatility but that the cyclohexane-ring substitution enables a tunable range distinct from dioxane-ring substitution.

vapor pressure volatility physicochemical property

Boiling Point: 9-Methyl Is Intermediate Between Parent and 3,3-Dimethyl Analogs

The boiling point of 9-methyl-1,5-dioxaspiro[5.5]undecane is 208.7 °C at 760 mmHg , which is nearly identical to the 2-methyl isomer at 207.5 °C but substantially lower than the 3,3-dimethyl isomer at 214.4 °C [1] and higher than the unsubstituted parent at 197.9 °C . All values are reported or estimated at 760 mmHg. The closeness of the 9-methyl and 2-methyl boiling points (Δ = 1.2 °C) indicates that simple distillation cannot cleanly separate these positional isomers—a critical consideration for procurement specifications and purity verification. The 3,3-diethyl-9-methyl analog (CAS 22454-95-1) boils at 264.3 °C , showing that combining 9-methyl substitution with dioxane-ring substitution produces a more pronounced boiling point elevation than 9-methyl substitution alone.

boiling point thermal property distillation

LogP (Lipophilicity): 9-Methyl (2.33) Is Slightly More Lipophilic Than 2-Methyl (2.26) but Less Than 3,3-Dimethyl (2.72)

The computed logP of 9-methyl-1,5-dioxaspiro[5.5]undecane is 2.33 , compared to 2.26 for the 2-methyl isomer (The Good Scents Company estimate) [1] and 2.72 for the 3,3-dimethyl isomer [2]. The 3,3-diethyl-9-methyl analog has a substantially higher logP of approximately 3.6–3.75 . While logP differences of 0.07–0.39 log units between mono-methyl positional isomers are modest, they become significant when considering the 3,3-diethyl-9-methyl derivative (ΔlogP ~1.3–1.4). The 9-methyl substitution on the cyclohexane ring appears to contribute less to logP elevation than dioxane-ring alkyl substitution, consistent with the cyclohexane ring being more solvent-exposed and the methyl group being less shielded from the aqueous phase than geminal dimethyl groups buried in the dioxane ring.

logP lipophilicity partition coefficient

Flash Point: 9-Methyl (75.7 °C) vs. Comparators—Implications for Shipping and Storage Classification

The flash point of 9-methyl-1,5-dioxaspiro[5.5]undecane is reported as 75.7 °C , which is similar to the 2-methyl isomer at 75.1 °C and the 3,3-dimethyl isomer at 78.8 °C . The unsubstituted parent has a lower flash point of approximately 70.0 °C . All values place these compounds above the 60 °C threshold for flammable liquid classification under GHS (Category 4), meaning they generally fall outside the most restrictive transport regulations, though regional variations apply. The 3,3-diethyl-9-methyl derivative has a substantially higher flash point of 104.3 °C . Importantly, the 2-methyl isomer has been assessed under RIFM's fragrance safety program and is reported as not meeting GHS hazard criteria by 89 of 89 notifying companies [1]; no equivalent GHS classification data were located for the 9-methyl isomer, representing a data gap that procurement teams should note.

flash point safety transport classification

Density and Refractive Index: Near-Identity Among Mono-Methyl Isomers but Differentiable from Diethyl Derivative

The density of 9-methyl-1,5-dioxaspiro[5.5]undecane is 1.0 g/cm³ and its refractive index is 1.473 . These values are essentially identical to the 2-methyl isomer (density 1.0 g/cm³, refractive index 1.473) and very close to the parent compound (density 1.02 g/cm³, refractive index 1.476) . The 3,3-dimethyl isomer has a slightly lower density of 0.98 g/cm³ and refractive index of 1.474 [1]. The 3,3-diethyl-9-methyl derivative has a noticeably lower density of 0.95 g/cm³ while maintaining the same refractive index of 1.473 , indicating that dioxane-ring alkyl substitution primarily affects density (via increased free volume) more than polarizability (refractive index). For procurement quality control, neither density nor refractive index alone can distinguish the 9-methyl isomer from the 2-methyl isomer; orthogonal analytical methods such as NMR or GC retention time comparison against authentic standards are required.

density refractive index quality control identity verification

Procurement-Relevant Application Scenarios for 9-Methyl-1,5-dioxaspiro[5.5]undecane Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate Synthesis Exploiting 3,9-Difunctionalization Chemistry

The 9-methyl substitution on the cyclohexane ring provides a reactive handle for 3,9-diamino derivatization, as described in US Patents 3,901,920 and 3,895,036, which claim antifertility agents of the 3-R-9-R'-1,5-dioxaspiro[5.5]undecane class [1]. The 9-methyl group, being on the cyclohexane ring rather than the dioxane ring, does not sterically impede reactions at the dioxane-ring 3-position, enabling sequential or orthogonal functionalization. This is a synthetic pathway not accessible using the 2-methyl or 3,3-dimethyl fragrance isomers, whose methyl groups occupy the dioxane ring positions targeted for derivatization. The vapor pressure of 0.304 mmHg is high enough to permit evaporative removal of unreacted starting material but low enough to avoid excessive losses during ambient-temperature reactions. Procurement for this application should specify isomeric purity ≥95% with confirmation of the 9-methyl regioisomer by NMR, given the near-identical boiling points of the 9-methyl and 2-methyl isomers .

Non-Fragrance, Non-IFRA-Regulated Spiroketal Building Block for Agrochemical or Specialty Chemical R&D

Unlike the 2-methyl isomer (Herbal Undecane), which is an IFRA-regulated fragrance ingredient with a worldwide usage volume of 0.1–1 metric ton per year and a defined safety assessment under RIFM [2], the 9-methyl isomer is not registered as a fragrance material and falls outside the scope of fragrance patent US 7,547,668 [3]. This positions the 9-methyl compound as a spiroketal building block for applications where fragrance regulatory constraints (IFRA Standards, RIFM safety assessments) are undesirable or where a different olfactory profile is sought. The logP of 2.33 indicates moderate lipophilicity suitable for agrochemical lead optimization, where logP values in the 2–4 range are often targeted for foliar uptake. The absence of a published GHS hazard classification for the 9-methyl isomer [4] should prompt requesting a safety data sheet and GHS assessment from the supplier before procurement for any application involving human or environmental exposure.

Structure-Activity Relationship (SAR) Studies on Spiroketal Pharmacophores Requiring Cyclohexane-Ring Substitution

For medicinal chemistry programs exploring spiroketal cores as pharmacophores—such as the dioxaspiroketal derivatives claimed as anti-tumour, anti-microbial, and anti-fungal agents in WO2007/131688 [5]—the 9-methyl compound offers a specific substitution pattern on the cyclohexane ring that is distinct from the dioxane-ring-substituted commercial fragrance isomers. The 3,3-diethyl-9-methyl derivative (CAS 22454-95-1), which combines 9-methyl substitution with dioxane-ring disubstitution, demonstrates a logP of 3.6–3.75 and boiling point of 264.3 °C , illustrating that the 9-methyl scaffold can be elaborated into a series with tunable lipophilicity and thermal properties. The 9-methyl compound should be procured as the starting point for SAR libraries that systematically vary substitution at the 3-position of the dioxane ring while holding the 9-methyl group constant. The intermediate vapor pressure (0.304 mmHg) and moderate logP (2.33) make it suitable for standard medicinal chemistry workflows including solvent extraction, rotary evaporation, and silica gel chromatography.

Analytical Reference Standard for Positional Isomer Differentiation in Quality Control of Spiroketal Products

Given the near-identity of boiling points (Δ = 1.2 °C) , densities (Δ = 0 g/cm³), and refractive indices (Δ = 0) between the 9-methyl and 2-methyl isomers, an authentic sample of 9-methyl-1,5-dioxaspiro[5.5]undecane serves as an essential reference standard for developing GC or HPLC methods capable of resolving these positional isomers during quality control of either compound. This is particularly relevant for pharmaceutical intermediate procurement, where inadvertent isomer contamination could lead to different biological activity or patent infringement. The 9-methyl compound's distinct NMR spectrum (methyl group on cyclohexane vs. dioxane ring) provides clear spectroscopic differentiation from the 2-methyl isomer, making it suitable as a system suitability standard for NMR-based identity testing.

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